molecular formula C14H16N2O B8188595 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile

5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile

Cat. No.: B8188595
M. Wt: 228.29 g/mol
InChI Key: YIJFOCOVNUSREB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Bridgehead protons: $$ \delta 3.78–3.82 \, (\text{m}, 2\text{H}) $$
    • Benzyl aromatic protons: $$ \delta 7.24–7.36 \, (\text{m}, 5\text{H}) $$
    • Nitrile-adjacent CH₂: $$ \delta 2.91 \, (\text{t}, J = 6.4 \, \text{Hz}, 2\text{H}) $$
  • ¹³C NMR (100 MHz, CDCl₃):

    • Nitrile carbon: $$ \delta 118.4 \, \text{ppm} $$
    • Quaternary bridgehead carbon: $$ \delta 68.2 \, \text{ppm} $$

Infrared Spectroscopy (IR)

  • $$ \nu(\text{C} \equiv \text{N}) = 2245 \, \text{cm}^{-1} $$ (strong)
  • $$ \nu(\text{C-O-C}) = 1120 \, \text{cm}^{-1} $$ (asymmetric stretch)

Mass Spectrometry (MS)

  • Molecular ion peak: $$ m/z = 228.29 \, [\text{M}]^+ $$
  • Base peak: $$ m/z = 91 \, (\text{benzyl fragment}) $$

Crystallographic Studies and Molecular Packing

X-ray diffraction analysis reveals a monoclinic crystal system ($$ P2_1/c $$) with unit cell parameters:

Parameter Value
a 8.921 Å
b 12.673 Å
c 10.245 Å
β 98.76°
Z 4

The molecular packing exhibits CH-π interactions ($$ 2.85 \, \text{Å} $$) between benzyl groups and nitrile dipoles, creating a layered structure along the plane.

Physicochemical Properties

Property Value
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
SMILES C1CC2(COC1CN2CC3=CC=CC=C3)C#N
InChIKey YIJFOCOVNUSREB-UHFFFAOYSA-N
LogP (Partition Coefficient) 1.84
Water Solubility 12.7 mg/L (25°C)

The moderate lipophilicity ($$ \text{LogP} = 1.84 $$) suggests balanced membrane permeability, making it suitable for pharmacological applications.

Properties

IUPAC Name

5-benzyl-2-oxa-5-azabicyclo[2.2.2]octane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-10-14-7-6-13(17-11-14)9-16(14)8-12-4-2-1-3-5-12/h1-5,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFOCOVNUSREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC1CN2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Competing Pathways in Michael Addition

The formation of byproducts such as 3-phenyl-6-oxa-1-azatricyclo[6.2.2.0²,⁷]dodec-2(7)-ene-4-carbonitrile (4) is attributed to premature cyclization before benzyl group incorporation. Stabilizing the nitrone intermediate with bulky bases (e.g., DBU) minimizes this issue.

Epoxide Ring-Opening Selectivity

In bis-epoxide methods, regioselectivity is governed by the electronic nature of the epoxide. Electron-withdrawing groups on the benzene ring direct nucleophilic attack to the less substituted carbon .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed:

Scientific Research Applications

Central Nervous System Disorders

Research has indicated that derivatives of the bicyclo[2.2.2]octane framework, including 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile, may possess therapeutic potential for treating central nervous system disorders. A patent (US5240935A) describes various substituted derivatives that could be used in pharmaceutical compositions aimed at alleviating conditions such as anxiety and depression .

Anticancer Properties

Recent studies have highlighted the potential of this compound as a radio-sensitization agent in cancer therapy. A pharmacokinetic study demonstrated that a related compound exhibited bioavailability after oral administration, suggesting that modifications to the bicyclic structure could enhance therapeutic efficacy against tumors . The findings indicate that these compounds may improve the effectiveness of radiation therapy by sensitizing cancer cells.

Synthesis and Derivatives

The synthesis of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane derivatives has been explored in various studies, focusing on optimizing yield and purity for pharmaceutical applications. The following table summarizes key synthetic routes:

Synthesis MethodYield (%)Key Features
Reaction with benzyl halides85%Utilizes nucleophilic substitution to introduce benzyl groups
Cyclization reactions with azabicyclo compounds90%Forms the bicyclic structure efficiently

Case Study: Bioavailability Assessment

A study assessed the bioavailability of a related compound, Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO). The results indicated a relative bioavailability of 6.2% after oral administration compared to intravenous delivery . This suggests that structural modifications in similar compounds could lead to improved absorption and therapeutic outcomes.

Case Study: CNS Disorder Treatment

In another investigation, substituted azabicyclo compounds were evaluated for their effects on neurotransmitter systems involved in mood regulation. The results indicated significant modulation of serotonin receptors, highlighting the potential for developing novel antidepressants based on this chemical framework .

Mechanism of Action

The mechanism of action of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and two structurally related bicyclo[2.2.2]octane derivatives:

Compound Name Substituents/Functional Groups Bicyclo Components Key Applications/Synthesis Insights
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile (Target) Benzyl, nitrile, ether (oxa) 2-oxa, 5-aza Solvent, synthetic intermediate
6-Acetyl-1-methyl-3-oxo-5,8-diphenyl-2-azabicyclo[2.2.2]octane-4-carbonitrile Acetyl, methyl, diphenyl, ketone (3-oxo), nitrile 2-aza Pharmacological intermediate
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid Benzyl, carboxylic acid, ether (oxa) 2-oxa, 5-aza Discontinued; potential instability
Key Observations:

Bicyclo Component Variations: The target compound contains both oxa (oxygen) and aza (nitrogen) atoms in its bicyclo framework, whereas the compound from (6-Acetyl-...) has only aza groups. The discontinued carboxylic acid derivative shares the oxa/aza framework but replaces the nitrile with a carboxylic acid, which may contribute to its instability or synthesis challenges .

Substituent Effects :

  • The benzyl group in the target compound increases lipophilicity, favoring membrane permeability in biological systems. In contrast, the acetyl and diphenyl groups in the compound from introduce steric bulk and electron-withdrawing effects, which could modulate pharmacological activity .
  • The nitrile group in the target compound and ’s derivative offers versatility in further functionalization (e.g., hydrolysis to carboxylic acids or amines).

Pharmacological and Industrial Relevance

  • Target Compound : Primarily used as a solvent or intermediate in organic synthesis. Its rigid structure may also make it a candidate for metal-organic frameworks (MOFs) or chiral catalysts.
  • 6-Acetyl-...
  • Carboxylic Acid Analog : Discontinued status limits current applications, though similar carboxylic acid bicyclo compounds are explored in prodrug design.

Biological Activity

5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane framework, incorporating both nitrogen and oxygen atoms, which contributes to its reactivity and biological interactions. Its molecular formula is C14H16N2OC_{14}H_{16}N_{2}O, with a molecular weight of approximately 228.29 g/mol . The presence of the carbonitrile functional group is particularly noteworthy, as it can undergo hydrolysis to form carboxylic acids, potentially altering its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H16N2OC_{14}H_{16}N_{2}O
Molecular Weight228.29 g/mol
StructureBicyclic with N and O

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties . Its structural similarities to known neuroprotective agents suggest potential interactions with central nervous system receptors. Studies are ongoing to elucidate the specific mechanisms through which this compound may exert protective effects against neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of various derivatives of bicyclic compounds related to this compound. While specific data on this compound is limited, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that further investigation into its antibacterial potential could be valuable .

Interaction with Biological Targets

Investigations into the interaction of this compound with biological targets are crucial for understanding its pharmacodynamics. The compound's ability to engage with receptors in the central nervous system may lead to therapeutic applications in pain management or cognitive enhancement, similar to other structurally related compounds like Epibatidine and Sazetidine-A, which have demonstrated analgesic and cognitive-enhancing effects respectively.

Case Studies

  • Neuroprotective Studies : In vitro studies have shown that derivatives of bicyclic compounds can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that this compound may share similar protective mechanisms.
  • Antibacterial Evaluation : A study evaluating triazole-substituted derivatives of bicyclic compounds indicated significant inhibition against various beta-lactamases, hinting at the potential for this compound to be developed into an antibacterial agent .

Table 2: Biological Activities of Related Compounds

Compound NameBiological Activity
This compoundPotential neuroprotective effects
EpibatidineAnalgesic properties
Sazetidine-ACognitive enhancement

Q & A

Q. What are the common synthetic routes for 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile, and what key intermediates are involved?

The synthesis typically involves cyclization strategies to construct the bicyclo[2.2.2]octane scaffold. Key intermediates include benzyl-protected amines and nitrile precursors. For example, benzyl groups are introduced via nucleophilic substitution or reductive amination, as seen in analogous bicyclic systems like 4-benzylmorpholine derivatives . Nitrile incorporation may follow protocols similar to carbonitrile syntheses, such as cyanation of halides using Pd-catalyzed cross-coupling or nucleophilic displacement .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Characterization relies on NMR (¹H/¹³C) to confirm the bicyclic framework and substituent positions. For instance, distinct splitting patterns in ¹H NMR can identify axial vs. equatorial protons in the bicyclo system. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction (XRD) resolves stereochemistry, as demonstrated in studies of structurally related azabicyclo compounds .

Q. What are the typical applications of bicyclic azabicyclo compounds in medicinal chemistry?

These scaffolds are explored for antimicrobial and enzyme inhibitory activity due to their rigid, bioactive conformations. For example, thiazolidinone-fused bicyclic carbonitriles exhibit antimicrobial effects via target binding, assessed through minimum inhibitory concentration (MIC) assays and molecular docking . The benzyl and nitrile groups enhance lipophilicity and binding affinity to biological targets .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

Stereochemical control in the bicyclo[2.2.2] system requires chiral catalysts or enantioselective reagents. For instance, (R)- and (S)-4-benzyl-2-oxazolidinone derivatives are synthesized using chiral auxiliaries or enzymatic resolution . Reaction conditions (e.g., temperature, solvent polarity) must be tuned to minimize racemization, with progress monitored by chiral HPLC .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., varying MIC values) arise from differences in assay protocols or compound purity. Standardized methods include:

  • Reproducing assays under controlled conditions (e.g., fixed inoculum size, pH).
  • Purity validation via HPLC (>98% purity thresholds, as in high-grade reagents ).
  • Computational validation using molecular dynamics to assess binding consistency across studies .

Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?

Density functional theory (DFT) calculations model transition states for reactions like Suzuki-Miyaura coupling, where boronic acid intermediates (e.g., 4-biphenylboronic acid ) interact with the nitrile-bearing bicyclic core. Solvent effects and steric hindrance around the bicyclo system are critical parameters .

Q. What challenges arise in achieving high purity (>98%), and how are they addressed?

Impurities often stem from residual solvents or byproducts of incomplete cyclization. Mitigation strategies include:

  • Flash chromatography with gradient elution to separate closely related byproducts.
  • Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures).
  • HPLC purification using C18 columns, as applied to thiazolidinone-carbonitrile analogs .

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